4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-[(4-methoxyanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-18-13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-8,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTRENLQWRENHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763132-62-3 | |
| Record name | 4-BROMO-2-((4-METHOXYANILINO)METHYL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables that illustrate its effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 4-bromo-2-hydroxybenzaldehyde and 4-methoxyphenylamine.
- Reaction Conditions : The reaction is usually carried out under controlled conditions using solvents like THF or DMSO, often with the addition of catalysts such as triethylamine.
- Purification : The final product is purified through recrystallization or chromatography to obtain a pure compound suitable for biological testing.
The compound exhibits various biological activities primarily attributed to its phenolic structure, which allows for interactions with biological targets such as enzymes and receptors. The presence of the bromo and methoxy groups enhances its lipophilicity and bioavailability.
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in cells.
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in cancer metabolism, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the inflammatory response and tumor progression.
Study on Antioxidant Effects
A study published in Molecules highlighted the antioxidant capacity of this compound using various assays, confirming its effectiveness in reducing oxidative damage in cellular models .
Anticancer Activity Assessment
A recent investigation assessed the anticancer properties of this compound against multiple cancer types. It was found to significantly reduce cell viability in vitro, suggesting its potential as a therapeutic agent .
Scientific Research Applications
Organic Synthesis
The compound serves as a valuable reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules, facilitating the development of new compounds with desired properties.
Biological Studies
In biological research, 4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol is utilized to explore enzyme inhibition and protein interactions. Its phenolic hydroxyl group is crucial for these interactions, making it a candidate for studying various biochemical pathways.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest it may serve as a precursor in drug development, particularly in the synthesis of anticancer agents due to its ability to inhibit specific cellular processes.
The biological activity of this compound is primarily linked to its interactions with molecular targets such as enzymes and receptors. Key findings include:
-
Anticancer Properties : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown IC50 values indicating effective growth inhibition:
Cell Line IC50 Value (nM) SMMC-7721 88 HepG2 120 MDA-MB-231 150 -
Antimicrobial Activity : The compound also demonstrates antimicrobial properties against several bacterial strains:
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 46.9 Escherichia coli 93.7
Xenograft Tumor Models
In vivo studies using xenograft models have revealed that treatment with this compound significantly inhibits tumor growth, suggesting its potential as an anticancer agent. These studies are critical for understanding the pharmacodynamics and therapeutic efficacy of the compound in living organisms.
Cell Cycle Analysis
Flow cytometry analysis has shown that treatment with this compound leads to G0/G1 phase arrest in cancer cells. This finding indicates a mechanism for its antiproliferative effects, providing insights into how it may disrupt cancer cell cycle progression.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and low toxicity in normal cells. This profile enhances its potential for therapeutic applications in oncology, where selective targeting of cancer cells is crucial.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Bromophenol Derivatives
Key Observations :
- Functional Group Impact : Schiff base analogs (imine linkages) exhibit stronger coordination capabilities with transition metals compared to secondary amines, as seen in their use as ligands for Cu(II) and Zn(II) complexes .
- Substituent Effects : Electron-donating groups (e.g., methoxy) improve solubility in polar solvents, while electron-withdrawing groups (e.g., chloro) enhance stability in acidic conditions .
Key Observations :
- Condensation Reactions : Schiff bases are typically synthesized via acid-catalyzed condensation of aldehydes and amines, while secondary amines may require reductive amination .
- Yield Optimization: Higher yields (e.g., 63% in ) are achieved with stoichiometric control and polar protic solvents like methanol.
Key Observations :
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Bromination : Introduce bromine at the para position of a phenolic precursor using reagents like N-bromosuccinimide (NBS) under controlled temperature (e.g., 0–5°C in DMF) .
Schiff base formation : React the brominated phenol with 4-methoxyaniline in the presence of a dehydrating agent (e.g., acetic acid or molecular sieves) to form the imine linkage. Reaction efficiency depends on solvent polarity (e.g., ethanol or methanol) and pH (~5–6) to avoid hydrolysis .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1:1.2 molar ratio of phenol to aniline) and reaction time (12–24 hrs) to maximize yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- FTIR : Identify the phenolic O-H stretch (~3200–3500 cm⁻¹), C-Br stretch (~560–600 cm⁻¹), and C=N (imine) stretch (~1620–1640 cm⁻¹) .
- NMR : In -NMR, the methoxy group (-OCH) resonates at δ 3.7–3.9 ppm, while the aromatic protons adjacent to bromine show deshielding (δ 7.2–7.8 ppm). -NMR confirms the imine carbon (~150–160 ppm) .
- UV-Vis : Monitor π→π* transitions in the aromatic and imine moieties (λ~250–300 nm) to assess electronic properties .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Setup : Use B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). This predicts electrophilic/nucleophilic sites and charge distribution .
- Reactivity Insights : Simulate Fukui indices to identify regions prone to nucleophilic attack (e.g., bromine-substituted aromatic ring) or hydrogen bonding (phenolic -OH group) .
- Validation : Cross-validate computational results with experimental data (e.g., XRD bond lengths, UV-Vis spectra) to refine models .
Q. What strategies resolve contradictions between experimental and theoretical data in crystallographic studies of this compound?
- Methodological Answer :
- Discrepancy Sources : Differences may arise from crystal packing effects (e.g., intermolecular H-bonds) or dynamic motions (e.g., methoxy group rotation) not captured in static DFT models .
- Resolution :
Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···π, Br···H) using software like CrystalExplorer .
Refine crystallographic data with SHELXL, incorporating anisotropic displacement parameters for heavy atoms (Br, O) .
Compare experimental XRD bond angles/distances with DFT-optimized geometries to identify steric or electronic outliers .
Q. How does the compound’s structure influence its biological activity (e.g., antimicrobial or enzyme inhibition)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- The bromine atom enhances lipophilicity, improving membrane permeability in antimicrobial assays .
- The imine group (-N=CH-) may chelate metal ions in enzyme active sites (e.g., metalloproteases), disrupting catalytic activity .
- Experimental Design :
Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays.
Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., β-lactamases) .
Methodological Challenges and Solutions
Q. What are the limitations of crystallographic refinement for this compound, and how can they be addressed?
- Challenges :
- Disorder in the methoxy group : Rapid rotation leads to poor electron density resolution .
- Twinned crystals : Common in brominated aromatics, causing overlapping reflections .
- Solutions :
- Use SHELXD for twin-law identification and SHELXL for HKLF5 refinement to deconvolute overlapping data .
- Apply restraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters .
Q. How can researchers analyze non-ideal behavior in physicochemical studies (e.g., ultrasonic velocity in solvent mixtures)?
- Methodological Answer :
- Non-Ideality Metrics : Calculate deviations between experimental and theoretical ultrasonic velocities (e.g., Nomoto’s relation) in dioxane-water mixtures. Use Rao’s specific velocity relation to assess molecular packing efficiency .
- Molecular Interaction Analysis :
- Compute excess parameters (e.g., excess adiabatic compressibility) to quantify H-bonding or dipole-dipole interactions .
- Correlate with FTIR shifts (e.g., O-H stretching frequency changes) to validate solvent-solute interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
